molecular formula C15H21NO4 B052641 (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid CAS No. 116052-00-7

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Cat. No.: B052641
CAS No.: 116052-00-7
M. Wt: 279.33 g/mol
InChI Key: LHSQENYNJGOZKR-ZDUSSCGKSA-N
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Description

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a benzyloxy group, and a keto group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the benzyloxy group can be introduced through a benzylation reaction, while the amino group can be introduced through amination reactions. The keto group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can interact with hydrophobic regions. The keto group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-8-hydroxy-8-oxooctanoic acid: Similar structure but with a hydroxyl group instead of a benzyloxy group.

    (S)-2-Amino-8-(methoxy)-8-oxooctanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactions.

Properties

IUPAC Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQENYNJGOZKR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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